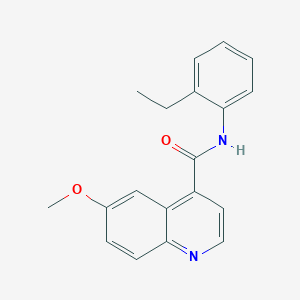
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, also known as E-3174, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a potent angiotensin-converting enzyme (ACE) inhibitor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases.
Mecanismo De Acción
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide exerts its pharmacological effects by inhibiting the activity of ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance in the body, and its dysregulation has been implicated in the pathogenesis of cardiovascular diseases. By blocking ACE, this compound can prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and reduce the degradation of bradykinin, a vasodilator and anti-inflammatory peptide. This results in vasodilation, decreased vascular resistance, and improved cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic potential. These include:
- Lowering blood pressure: this compound can effectively reduce blood pressure in hypertensive patients by inhibiting ACE and decreasing the production of angiotensin II.
- Improving cardiac function: this compound has been shown to improve left ventricular function and reduce myocardial damage in animal models of myocardial infarction and heart failure.
- Anti-inflammatory effects: this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules in vascular endothelial cells, which may contribute to its anti-atherosclerotic effects.
- Anti-fibrotic effects: this compound can inhibit the proliferation of cardiac fibroblasts and reduce the deposition of extracellular matrix proteins, which may prevent cardiac fibrosis.
- Anti-oxidant effects: this compound can scavenge reactive oxygen species and reduce oxidative stress, which may protect against cardiovascular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for ACE inhibition, its well-characterized mechanism of action, and its potential therapeutic applications in cardiovascular diseases. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, including:
- Optimization of the synthesis method to improve yield and purity.
- Investigation of the potential anti-inflammatory, anti-fibrotic, and anti-oxidant effects of this compound in animal models of cardiovascular diseases.
- Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of this compound.
- Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of hypertension, heart failure, and other cardiovascular diseases.
- Exploration of the potential therapeutic applications of this compound in other disease areas, such as cancer and neurological disorders.
Métodos De Síntesis
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide can be synthesized from 6-methoxyquinoline-4-carboxylic acid and 2-ethylphenylamine through a series of chemical reactions, including esterification, amidation, and reduction. The overall yield of the synthesis method is about 30%, and the purity of the final product can be up to 99%.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and myocardial infarction. It has been shown to be a potent and selective ACE inhibitor that can effectively lower blood pressure and improve cardiac function. In addition, this compound has been investigated for its potential anti-inflammatory, anti-fibrotic, and anti-oxidant effects, which may contribute to its cardioprotective properties.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRFOHLXNTRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)
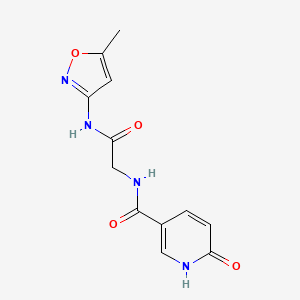
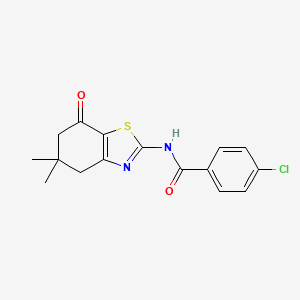
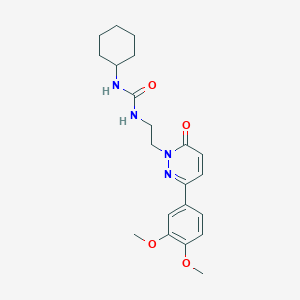
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
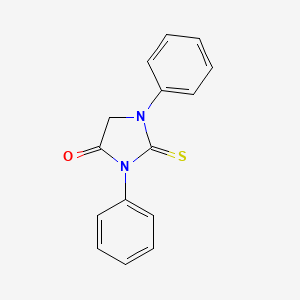
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)
![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)